REACTION_CXSMILES
|
[O:1]1[CH:5]2[O:6][CH2:7][CH2:8][CH:4]2[CH:3]([OH:9])[CH2:2]1.C(N(CC)CC)C.[C:17](OC(=O)C)(=[O:19])[CH3:18].O>ClCCl>[C:17]([O:9][CH:3]1[CH:4]2[CH:5]([O:6][CH2:7][CH2:8]2)[O:1][CH2:2]1)(=[O:19])[CH3:18]
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
O1CC(C2C1OCC2)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
58.2 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
N,N-dimethylaminopyridine
|
Quantity
|
1.12 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
56.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stirred for 2-4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mass temperature was raised to 25-35° C.
|
Type
|
CUSTOM
|
Details
|
After completion of reaction the mass
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 10-20° C.
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
separated the organic layer
|
Type
|
WASH
|
Details
|
washed with 10% sodium chloride solution (120 mL)
|
Type
|
DISTILLATION
|
Details
|
distilled out dichloromethane
|
Reaction Time |
3 (± 1) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1COC2OCCC21
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 72 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |